molecular formula C20H19FN2O2S2 B2714266 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 922805-88-7

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2714266
CAS RN: 922805-88-7
M. Wt: 402.5
InChI Key: YOICKFLAGSBBKW-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in pain processing.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Agents : The synthesis and biological evaluation of thiazole derivatives, including those similar to the requested compound, have been explored for their anticancer activity. These compounds show selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting high selectivity and significant apoptosis induction compared to standard treatments like cisplatin (Evren et al., 2019).
  • Enzyme Inhibitory Activities : Derivatives have been synthesized and evaluated for their inhibition potential against various enzymes, demonstrating good activity against enzymes like bovine carbonic anhydrase and acetylcholinesterase, which are important targets for the treatment of conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).

Fluorescent Dyes and Chemical Sensors

  • Fluorescent Dyes : Compounds bearing thiazole moieties have been used as building blocks in the synthesis of fluorescent dyes. These dyes exhibit fluorescence in a wide range of wavelengths and have applications in material science, including organic light-emitting transistors and solar cells (Witalewska et al., 2019).

Antimicrobial Agents

  • Antibacterial and Antifungal Activities : Thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds show promising results against bacteria such as Xanthomonas spp., and have mechanisms of action that include cell membrane rupture (Lu et al., 2020).
  • Antifungal and Apoptotic Effects : Triazole-oxadiazole compounds, related in structure to the requested compound, have been investigated for their antifungal and apoptotic activity against Candida species, showing potency against multiple strains and demonstrating apoptotic effects through specific biochemical pathways (Çavușoğlu et al., 2018).

Chemical Synthesis and Characterization

  • Herbicide Metabolism : The metabolism of chloroacetamide herbicides, which share structural features with the requested compound, has been studied in plant seedlings to understand the selective phytotoxicity and metabolism pathways, including the conversion to thioether conjugates, which play a role in herbicide detoxification (Breaux, 1987).

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOICKFLAGSBBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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